2-Cyano-3-(3-hydroxyphenyl)acrylic Acid
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Overview
Description
Synthesis Analysis
- Synthesis Methods: The synthesis of related compounds, such as 2-cyano-3-substituted acrylamides, often involves reactions under specific conditions like microwave irradiation or boiling ethanol under basic conditions (Yang et al., 2010), (Kariuki et al., 2022).
Molecular Structure Analysis
- Structural Characteristics: The molecule has been studied for its structural, optoelectronic, and thermodynamic properties, highlighting features like dipole moment, polarizability, and energy gap (Fonkem et al., 2019).
Chemical Reactions and Properties
- Reactivity: Compounds similar to 2-Cyano-3-(3-hydroxyphenyl)acrylic acid demonstrate a range of reactivities and potential for forming diverse chemical structures, often influenced by different substituents and molecular interactions (Song et al., 2015).
Physical Properties Analysis
- Crystalline Nature: The compound exhibits properties like crystal growth and atomic packing, indicating its crystalline nature. These properties are important for understanding its behavior in various applications (Gupta et al., 2013).
Chemical Properties Analysis
- Optoelectronic Properties: The optoelectronic properties of related molecules, including their polarizability and hyperpolarizability, suggest potential applications in materials science, particularly in nonlinear optical materials (Fonkem et al., 2019).
Scientific Research Applications
Field
This application falls under the field of Renewable Energy and Material Science .
Application
2-Cyano-3-(3-hydroxyphenyl)acrylic Acid is used as a dye in Dye-Sensitized Solar Cells (DSSC). These cells have received considerable attention because they can be assembled at low cost on a flexible and scalable substrate compared to photovoltaic cells made of silicon .
Method
The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte and Platinum (Pt) used as counter electrode .
Results
The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67V, Jsc=4.6mA/m2 and fill factor (FF) =56 % .
Optoelectronic Properties
Field
This application is in the field of Optoelectronics .
Application
The molecule 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid is studied for its optoelectronic properties .
Method
The RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** have been used to study the structural, optoelectronic and thermodynamic properties of the 2-cyano-3- [4- (diphenylamino)phenyl]acrylic acid .
Results
The dipole moment (µ), polarizability (α0), anisotropy of polarizability (Δα), hyperpolarizability (β0), HOMO and LOMO energy, energy gap (Egap), dielectric constant (ε), electric susceptibility (χ), refractive index (η) and thermodynamic properties of this molecule have been calculated using the same levels of theory .
Nonlinear Optical Materials
Field
This application is in the field of Nonlinear Optics .
Application
The molecule 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid is studied for its potential as a nonlinear optical material .
Method
The molecule 2-cyano-3- [4 (diphenylamino)phenyl] acrylic acid (L0) was doped with a potassium atom at two different positions to obtain LK (1) and LK (2). The three molecules were studied using DFT (B3LYP) and HF methods, with the basic sets 6-31G (d,p) and 6-311G (d,p) .
Results
The dipole moment, average polarizability, first-order hyperpolarizability, refractive index, electric susceptibility, dielectric constant increased considerably in the doped molecules, especially in LK (2). These results show that LK (1) and LK (2) are good candidates for applications in nonlinear optical materials and photovoltaic devices compared to L0 .
Monocarboxylate Transporter Inhibitor
Field
This application is in the field of Pharmacology .
Application
2-Cyano-3-(3-hydroxyphenyl)acrylic Acid, also known as α-Cyano-4-hydroxycinnamate (4-CIN), is a monocarboxylate transporter (MCT) inhibitor .
Method
The specific methods of application or experimental procedures are not detailed in the source .
Results
4-CIN displays antitumor and antiangiogenic activity in gliomas in vivo; it decreases glycolytic metabolism, migration, and invasion in U251 cells .
Safety And Hazards
properties
IUPAC Name |
2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNTJVXWMJLNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3-hydroxyphenyl)acrylic Acid | |
CAS RN |
54673-07-3 |
Source
|
Record name | 2-Cyano-3-(3-hydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54673-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpha-cyano-m-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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